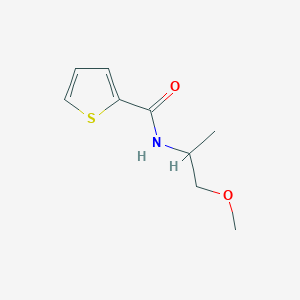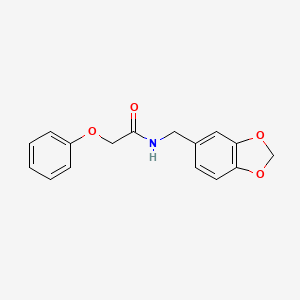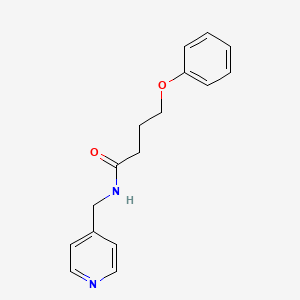
N-(1-methoxypropan-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methoxypropan-2-yl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with 1-methoxypropan-2-amine. The reaction is usually carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve multicomponent reactions and condensation reactions. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-methoxypropan-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines .
Scientific Research Applications
N-(1-methoxypropan-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Thiophene derivatives are known for their pharmacological properties, and this compound is no exception. It has been investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of N-(1-methoxypropan-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfur atom in the thiophene ring can form interactions with various biological molecules, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylpyridin-2-yl)thiophene-2-carboxamide
- N-(thiophen-2-yl)nicotinamide derivatives
- N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide
Uniqueness
N-(1-methoxypropan-2-yl)thiophene-2-carboxamide is unique due to the presence of the 1-methoxypropan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thiophene derivatives and can lead to different pharmacological and industrial applications .
Properties
Molecular Formula |
C9H13NO2S |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C9H13NO2S/c1-7(6-12-2)10-9(11)8-4-3-5-13-8/h3-5,7H,6H2,1-2H3,(H,10,11) |
InChI Key |
RHFAKHANUQCPEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11171147.png)
![Ethyl 1-[2-(1,3-dioxoisoindol-2-yl)acetyl]piperidine-4-carboxylate](/img/structure/B11171159.png)
![3,4-dihydroisoquinolin-2(1H)-yl[2-methoxy-4-(methylsulfanyl)phenyl]methanone](/img/structure/B11171165.png)
![2-[(4-Phenoxybutanoyl)amino]benzamide](/img/structure/B11171172.png)
![4-(4-chloro-2-methylphenoxy)-N-[(4-chlorophenyl)methyl]butanamide](/img/structure/B11171175.png)
![1-cyclopentyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171177.png)
![1-[2-(4-fluorophenyl)ethyl]-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171181.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B11171188.png)
![N-[4-(butan-2-yl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171195.png)



![N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide](/img/structure/B11171215.png)
